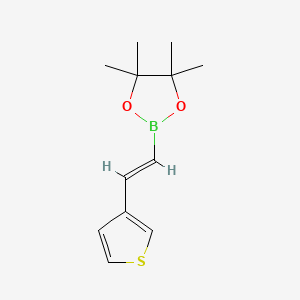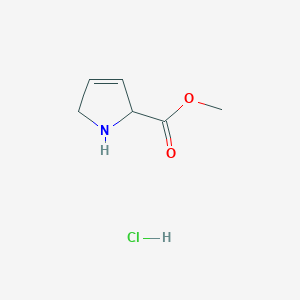
4-Iodo-2,3-dihidro-1H-indol
Descripción general
Descripción
4-Iodo-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of 4-Iodo-2,3-dihydro-1H-indole consists of an indole core with an iodine atom attached to the fourth position and a partially saturated pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodo-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, indole derivatives, including 4-Iodo-2,3-dihydro-1H-indole, are studied for their potential biological activities. They are investigated for their roles in cell signaling and as potential therapeutic agents .
Medicine: The compound is explored for its potential use in drug development. Indole derivatives have shown promise in treating various diseases, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, 4-Iodo-2,3-dihydro-1H-indole is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
Target of Action
4-Iodo-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets and biochemical pathways.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a broad range of potential effects .
Análisis Bioquímico
Biochemical Properties
4-Iodo-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Iodo-2,3-dihydro-1H-indole, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and activity.
Cellular Effects
4-Iodo-2,3-dihydro-1H-indole influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 4-Iodo-2,3-dihydro-1H-indole may impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Iodo-2,3-dihydro-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . Furthermore, 4-Iodo-2,3-dihydro-1H-indole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2,3-dihydro-1H-indole may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-Iodo-2,3-dihydro-1H-indole may result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 4-Iodo-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, 4-Iodo-2,3-dihydro-1H-indole may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
4-Iodo-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, indole derivatives have been shown to inhibit or activate enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-Iodo-2,3-dihydro-1H-indole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For instance, indole derivatives may be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 4-Iodo-2,3-dihydro-1H-indole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules in these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-indole. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position .
Industrial Production Methods: Industrial production of 4-Iodo-2,3-dihydro-1H-indole typically involves large-scale iodination reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature, and reaction time are optimized to achieve high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substituted Indoles: Various substituted indoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Different oxidation states of the compound can be achieved through oxidation or reduction reactions.
Comparación Con Compuestos Similares
2-Iodoindole: Another iodinated indole with the iodine atom at the second position.
3-Iodoindole: Iodinated at the third position, showing different reactivity and biological activity.
5-Iodoindole: Iodinated at the fifth position, used in different synthetic applications.
Uniqueness: 4-Iodo-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The partially saturated pyrrole ring differentiates it from fully aromatic indoles, affecting its reactivity and interactions .
Propiedades
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWMYXARVZGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585693 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-03-2 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)



